molecular formula C17H25N3O2 B2696424 ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate CAS No. 338406-18-1

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2696424
CAS No.: 338406-18-1
M. Wt: 303.406
InChI Key: YMAWGMYOFSASPH-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate is a synthetic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a piperazine ring substituted with a 2,6-dimethylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical research applications.

Scientific Research Applications

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of biological pathways and interactions involving piperazine derivatives.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The piperazine ring and the 2,6-dimethylphenyl group play crucial roles in its binding affinity and activity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-4-22-16(21)12-15(18)19-8-10-20(11-9-19)17-13(2)6-5-7-14(17)3/h5-7,12H,4,8-11,18H2,1-3H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAWGMYOFSASPH-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.